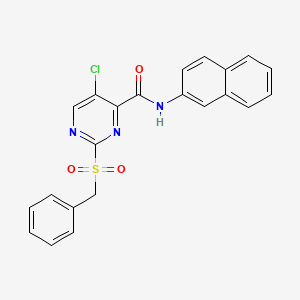![molecular formula C24H22N4O3S2 B14987979 2-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-N-(3-methoxyphenyl)-4,6-dimethylpyridine-3-carboxamide](/img/structure/B14987979.png)
2-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-N-(3-methoxyphenyl)-4,6-dimethylpyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({[(1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-N-(3-METHOXYPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE is a complex organic compound that features a benzothiazole moiety, a pyridine ring, and a methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-N-(3-METHOXYPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole moiety, which can be synthesized by treating 2-mercaptoaniline with acid chlorides . The pyridine ring can be constructed through various methods, including the Hantzsch pyridine synthesis. The final step involves coupling the benzothiazole and pyridine intermediates with the methoxyphenyl group under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
2-({[(1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-N-(3-METHOXYPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
科学的研究の応用
2-({[(1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-N-(3-METHOXYPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against various biological targets, making it a candidate for drug development.
Materials Science: The compound’s structural properties can be leveraged in the design of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study biological pathways and interactions, particularly those involving sulfur-containing compounds.
作用機序
The mechanism of action of 2-({[(1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-N-(3-METHOXYPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The benzothiazole moiety can interact with proteins or enzymes, potentially inhibiting their activity. The pyridine ring may also play a role in binding to biological targets, while the methoxyphenyl group can enhance the compound’s overall stability and bioavailability.
類似化合物との比較
Similar Compounds
1,3-Benzothiazole-2-thiol: A simpler benzothiazole derivative with a thiol group, known for its role as a metabolite and carcinogenic agent.
2-Benzothiazolethiol: Another benzothiazole derivative with a sulfur atom, used in various industrial applications.
Uniqueness
2-({[(1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-N-(3-METHOXYPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE is unique due to its combination of a benzothiazole moiety, a pyridine ring, and a methoxyphenyl group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C24H22N4O3S2 |
|---|---|
分子量 |
478.6 g/mol |
IUPAC名 |
2-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-N-(3-methoxyphenyl)-4,6-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C24H22N4O3S2/c1-14-11-15(2)25-23(21(14)22(30)26-16-7-6-8-17(12-16)31-3)32-13-20(29)28-24-27-18-9-4-5-10-19(18)33-24/h4-12H,13H2,1-3H3,(H,26,30)(H,27,28,29) |
InChIキー |
ZJTPVTMUDYZMEG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=C1C(=O)NC2=CC(=CC=C2)OC)SCC(=O)NC3=NC4=CC=CC=C4S3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B14987898.png)
![2-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide](/img/structure/B14987927.png)
![6-(3,4-Dimethylphenyl)-2-propylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B14987929.png)
![5-({2-[(4-fluorobenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14987934.png)
![N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-methoxy-4-(methylsulfanyl)benzamide](/img/structure/B14987950.png)
![4-(2-methylpropoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B14987962.png)
![5,7-Diethyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B14987963.png)
![1-(4-ethoxyphenyl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B14987972.png)
![2-(3,4-dimethylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B14987975.png)
![5-chloro-N-(4-fluorophenyl)-2-[(3-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B14987977.png)
![2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B14987980.png)
![5-(4-chlorophenyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B14987986.png)

